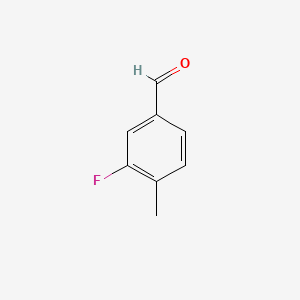

3-Fluoro-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPBMVRONDLOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379105 | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177756-62-6 | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177756-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Physical Properties of 3-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzaldehyde is an aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its fluorinated structure often imparts desirable properties to target molecules, such as enhanced metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, along with standardized experimental protocols for their determination.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO | [3] |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 206 °C (at 760 mmHg) | [1] |

| Density | 1.133 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5245 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [4] |

| Enthalpy of Vaporization | 41.884 kJ/mol (at boiling point) | [4] |

| Solubility | While qualitatively described as having enhanced solubility in various organic solvents, specific quantitative data is not readily available in the reviewed literature.[1][2] An isomer, 4-fluoro-3-methylbenzaldehyde, is noted as being slightly soluble in water.[5][6] | |

| Melting Point | Not applicable (liquid at room temperature) |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid aldehydes like this compound. These protocols are based on established laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A few milliliters of this compound are placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a volumetric flask.

Apparatus:

-

Pycnometer or a small volumetric flask (e.g., 5 or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Light source (typically a sodium D-line lamp, λ = 589 nm)

-

Lint-free tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is visible in the eyepiece.

-

The compensator is adjusted to eliminate any color fringes and to sharpen the boundary line.

-

The boundary line is precisely aligned with the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20°C) by the circulating water bath and recorded.

Synthesis and Workflow Visualization

This compound can be synthesized via the direct fluorination of 4-methylbenzaldehyde. The following diagram illustrates a general workflow for this chemical transformation.

Caption: General synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 177756-62-6 [sigmaaldrich.com]

- 5. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]

- 6. 4-Fluoro-3-methylbenzaldehyde CAS#: 135427-08-6 [m.chemicalbook.com]

3-Fluoro-4-methylbenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 3-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific chemical reactivity and physical properties that are leveraged in the fields of medicinal chemistry, agrochemical development, and material science. This document provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a known synthesis protocol, and its applications.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a benzene ring substituted with a formyl group (-CHO) at position 1, a methyl group (-CH3) at position 4, and a fluorine atom (-F) at position 3.

IUPAC Name: this compound[1]

Chemical Formula: C₈H₇FO[1][2]

SMILES: CC1=C(C=C(C=C1)C=O)F[1]

InChI Key: UFPBMVRONDLOGK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 138.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Boiling Point | 206 °C | [2] |

| Density | 1.133 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5245 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Enthalpy of Vaporization | 41.884 kJ/mol at boiling point (479.15 K) | [3] |

| Purity | Typically ≥ 95% or 98% | [2] |

| CAS Number | 177756-62-6 | [1][2] |

Experimental Protocol: Synthesis

A documented method for the synthesis of this compound involves the direct fluorination of 4-methylbenzaldehyde.[3]

Reaction: Direct electrophilic fluorination of 4-methylbenzaldehyde.

Reagents:

-

4-methylbenzaldehyde (Substrate)

-

Elemental fluorine (Fluorinating agent)

-

Acetonitrile (Solvent)

Methodology:

-

A solution of 4-methylbenzaldehyde is prepared in acetonitrile.

-

Elemental fluorine is carefully introduced into the reaction mixture.

-

The reaction is allowed to proceed under controlled conditions to yield this compound.[3]

Note: This protocol is a general description. Researchers should consult specialized literature for detailed experimental conditions, safety precautions, and purification techniques, as working with elemental fluorine is highly hazardous.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily due to the electronic effects of the fluorine atom which can influence the reactivity of the aldehyde and the aromatic ring.[2] The presence of fluorine can also confer desirable properties such as increased metabolic stability and bioavailability in drug candidates.[2]

Key application areas include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: This compound is utilized in the creation of new agrochemicals.[2]

-

Material Science: It is employed in the formulation of specialty polymers and resins to enhance material properties like thermal stability and chemical resistance.[2]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 4-methylbenzaldehyde.

References

In-Depth Technical Guide: 3-Fluoro-4-methylbenzaldehyde (CAS: 177756-62-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific physicochemical properties that are highly advantageous in drug design and development. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 177756-62-6 | [1] |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 206 °C | [1] |

| Density | 1.133 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5245 | [1] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

| InChI | InChI=1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | [2] |

| InChIKey | UFPBMVRONDLOGK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)C=O)F | [2] |

Synthesis

General Synthetic Approach (Adapted from a similar bromination reaction)

This protocol is a hypothetical adaptation for the fluorination of 4-methylbenzaldehyde and should be optimized and validated under appropriate laboratory conditions.

Reaction Scheme:

A potential synthetic route for this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-methylbenzaldehyde (1.0 equivalent) is prepared in a suitable anhydrous solvent, such as acetonitrile, in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A fluorinating agent, such as Selectfluor® (1.0-1.2 equivalents), is added portion-wise to the stirred solution at room temperature. A Lewis acid catalyst may also be required, depending on the chosen fluorinating agent.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of complex molecular scaffolds.

Role in the Synthesis of Potential Anti-Inflammatory and Analgesic Agents

Derivatives of fluorinated benzaldehydes have been investigated for their potential as inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), and as antagonists of receptors involved in pain signaling, like the Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6]

Hypothetical Experimental Workflow for Drug Discovery:

References

- 1. 3-氟-4-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Fluoro-4-methylbenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Fluoro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. Its unique fluorine substitution makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The data and structural relationships are presented for ease of reference and integration into research and development workflows.

Core Chemical Data

This compound is an organic compound valued for the enhanced reactivity and stability conferred by its fluorine substituent.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [1][2][3] |

| Linear Formula | FC₆H₃(CH₃)CHO | |

| Molecular Weight | 138.14 g/mol | [1][2] |

| CAS Number | 177756-62-6 | [1] |

| Density | 1.133 - 1.14 g/mL | [1] |

| Boiling Point | 206 °C | [1][3] |

| Refractive Index | n20/D 1.52 - 1.5245 | [1] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

Structural and Molecular Relationship

The chemical properties of this compound are derived directly from its molecular structure. The IUPAC name dictates the arrangement of the functional groups on the benzene ring, which in turn determines the molecular formula and consequent molecular weight. The following diagram illustrates this logical relationship.

Experimental Considerations

While detailed experimental protocols are highly specific to a given synthesis or analysis, some general safety and handling information is available.

-

Hazard Classifications : The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[2]

-

Storage : It should be stored at room temperature.[1]

-

Purity : Commercially available purities are typically ≥95% or 98% as determined by Gas Chromatography (GC).[1]

Due to its role as a synthetic intermediate, experimental protocols would typically involve its use as a reactant in reactions such as nucleophilic additions, condensations, or palladium-catalyzed cross-coupling reactions to construct more complex molecules for the pharmaceutical or materials science sectors.[1] Researchers should consult relevant synthetic methodology literature for specific procedural details.

References

Spectroscopic Profile of 3-Fluoro-4-methylbenzaldehyde: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-methylbenzaldehyde (C₈H₇FO), a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics to aid in quality control, reaction monitoring, and structural elucidation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 177756-62-6[1]

-

Molecular Formula: C₈H₇FO[1]

-

Molecular Weight: 138.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.92 | s | - | Aldehyde proton (-CHO) |

| 7.65 | d | 7.6 | Aromatic proton |

| 7.58 | d | 7.6 | Aromatic proton |

| 7.35 | t | 7.6 | Aromatic proton |

| 2.38 | s | - | Methyl protons (-CH₃) |

Data interpreted from publicly available spectra.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | Aldehyde carbon (C=O) |

| 163.2 (d, J = 252 Hz) | Aromatic carbon (-C-F) |

| 135.8 | Aromatic carbon |

| 132.4 | Aromatic carbon |

| 128.7 | Aromatic carbon |

| 125.3 (d, J = 18 Hz) | Aromatic carbon |

| 115.6 (d, J = 21 Hz) | Aromatic carbon |

| 14.8 | Methyl carbon (-CH₃) |

Data interpreted from publicly available spectra.

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Medium | C-H stretch (methyl) |

| 2865 | Medium | C-H stretch (aldehyde) |

| 1705 | Strong | C=O stretch (aldehyde) |

| 1610, 1585 | Medium-Strong | C=C stretch (aromatic ring) |

| 1275 | Strong | C-F stretch |

| 825 | Strong | C-H bend (out-of-plane) |

Data interpreted from publicly available spectra from sources such as Bio-Rad Laboratories, Inc.[1]

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular ion) |

| 137 | 95 | [M-H]⁺ |

| 109 | 45 | [M-CHO]⁺ |

| 83 | 30 | [C₆H₄F]⁺ |

Predicted fragmentation pattern based on typical behavior of substituted benzaldehydes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.

-

¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 512 scans were accumulated.

-

Data Processing: The raw data was processed with an exponential window function and zero-filled prior to Fourier transformation. Phase and baseline corrections were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired directly using the neat liquid.

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory was used.[1]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. A small drop of the sample was then placed onto the crystal, ensuring full coverage. The spectrum was recorded over the range of 4000-400 cm⁻¹.[2] 32 scans were co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: The liquid sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.

-

Data Acquisition: The sample was vaporized and bombarded with a 70 eV electron beam.[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400.[3]

-

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The base peak was assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol for determining these parameters. Additionally, a structured framework for recording and presenting solubility data is provided to aid researchers in their investigations.

Physicochemical Properties of this compound

This compound is a fluoroarene, typically appearing as a light yellow to orange clear liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol [2] |

| Appearance | Light yellow to yellow to orange clear liquid[1] |

| Boiling Point | 206 °C (lit.)[1] |

| Density | 1.133 - 1.14 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.52 - 1.5245 (lit.)[1] |

| CAS Number | 177756-62-6[1][2] |

The presence of a fluorine atom in its structure enhances its reactivity and influences its solubility in various organic solvents, making it a valuable building block in medicinal chemistry and material science.[1]

Solubility Data

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) / Miscibility | Observations |

| Alcohols | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Ketones | |||

| Acetone | |||

| Methyl Ethyl Ketone | |||

| Ethers | |||

| Diethyl Ether | |||

| Tetrahydrofuran (THF) | |||

| Halogenated Solvents | |||

| Dichloromethane (DCM) | |||

| Chloroform | |||

| Aromatic Hydrocarbons | |||

| Toluene | |||

| Xylene | |||

| Apolar Solvents | |||

| Hexane | |||

| Cyclohexane | |||

| Polar Aprotic Solvents | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This procedure can be adapted for both qualitative (miscibility) and quantitative measurements.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Glass vials or test tubes with caps

-

Calibrated pipettes or micropipettes

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance (for quantitative analysis)

-

Spectrophotometer (optional, for quantitative analysis)

3.2. Procedure for Determining Miscibility

-

Preparation : Label a series of clean, dry glass vials or test tubes for each solvent to be tested.

-

Solvent Addition : Add a defined volume (e.g., 1 mL) of the chosen organic solvent to the corresponding labeled vial.

-

Solute Addition : To the same vial, add a small, measured volume (e.g., 0.1 mL) of this compound.

-

Mixing : Securely cap the vial and vortex or stir the mixture vigorously for a predetermined time (e.g., 1-2 minutes) at a controlled temperature.

-

Observation : Allow the mixture to stand and observe. If a single, clear liquid phase is present, the two are miscible in that proportion. If two distinct layers form, they are immiscible.[3] For partially miscible liquids, the solution may appear cloudy.

-

Incremental Addition : If miscible, continue to add the solute in small increments, mixing after each addition, until a saturation point is reached (if applicable) or to confirm miscibility in all proportions.

3.3. Generalized Procedure for Quantitative Solubility Determination (Isothermal Method)

-

Preparation of Saturated Solution : In a jacketed glass vessel connected to a circulating water bath set to the desired temperature, add an excess amount of this compound to a known volume of the selected organic solvent.

-

Equilibration : Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solute should be visible.

-

Phase Separation : Stop the stirring and allow the undissolved solute to settle. It is crucial to maintain the temperature during this period.

-

Sample Collection : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Solvent Evaporation : Transfer the collected sample to a pre-weighed vial and determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the solute is obtained.

-

Calculation : The solubility can then be calculated in grams of solute per 100 mL or 100 g of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Caption: Workflow for determining the miscibility of this compound.

This guide provides a foundational framework for researchers working with this compound. By following the outlined experimental protocol and utilizing the provided data table, a comprehensive solubility profile can be established, aiding in the design of synthetic routes, formulation development, and other applications in chemical research.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-methylbenzaldehyde from 4-methylbenzaldehyde. The document details the prevailing synthetic methodology, a representative experimental protocol, and relevant quantitative data. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable fluorinated aromatic aldehyde that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide focuses on the direct synthesis of this compound from the readily available starting material, 4-methylbenzaldehyde.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound from 4-methylbenzaldehyde is through an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophilic fluorine source is used to introduce a fluorine atom onto the aromatic ring.

The regioselectivity of the fluorination is governed by the directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an ortho, para-directing and activating group, while the aldehyde group (-CHO) is a meta-directing and deactivating group. Therefore, the incoming electrophile (F⁺) is directed to the positions ortho to the methyl group. Of the two ortho positions, the one that is also meta to the aldehyde group (position 3) is the most likely site of substitution.

Several electrophilic fluorinating agents are commercially available and suitable for this transformation. The most common include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[2][3]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound using Selectfluor® as the electrophilic fluorinating agent. This protocol is based on general procedures for the fluorination of activated aromatic compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-methylbenzaldehyde

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 eq) portion-wise over 15-20 minutes at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data

While specific yield data for the direct fluorination of 4-methylbenzaldehyde is not extensively reported in the literature, yields for electrophilic fluorination of similarly activated aromatic substrates typically range from moderate to good. The table below summarizes key quantitative information for the starting material and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-methylbenzaldehyde | C₈H₈O | 120.15 | 204-205 | 1.019 | 1.545 |

| This compound | C₈H₇FO | 138.14 | 206 | 1.133 | 1.5245 |

Safety Considerations

-

Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acetonitrile and dichloromethane are flammable and toxic solvents; handle them in a fume hood and away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound from 4-methylbenzaldehyde via electrophilic aromatic substitution is a feasible and direct method. The use of modern electrophilic fluorinating reagents such as Selectfluor® offers a practical approach to obtaining this valuable building block. The provided protocol serves as a solid foundation for researchers to develop and optimize this synthesis for their specific applications in drug discovery and materials science.

References

3-Fluoro-4-methylbenzaldehyde: A Key Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzaldehyde is a versatile aromatic aldehyde that has emerged as a crucial building block in various fields of organic synthesis, most notably in pharmaceutical and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts distinct chemical properties that are highly advantageous for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, making it a valuable moiety in drug design.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177756-62-6 | [2][3] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [2][3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 206 °C (lit.) | [3] |

| Density | 1.133 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5245 (lit.) | [3] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Source |

| ¹H NMR | (Data extracted from PubChem) | [2] |

| δ ~9.9 ppm (s, 1H, -CHO) | ||

| δ ~7.6-7.7 ppm (m, 2H, Ar-H) | ||

| δ ~7.3 ppm (t, 1H, Ar-H) | ||

| δ ~2.3 ppm (s, 3H, -CH₃) | ||

| ¹³C NMR | (Data extracted from PubChem) | [2] |

| δ ~191 ppm (C=O) | ||

| δ | ||

| δ ~136 ppm (Ar-C) | ||

| δ ~133 ppm (Ar-C) | ||

| δ ~129 ppm (Ar-C) | ||

| δ | ||

| δ ~15 ppm (-CH₃) | ||

| FTIR (Neat) | (Data extracted from PubChem) | [2] |

| ~2830, 2730 cm⁻¹ (C-H stretch, aldehyde) | ||

| ~1700 cm⁻¹ (C=O stretch, aldehyde) | ||

| ~1600, 1500 cm⁻¹ (C=C stretch, aromatic) | ||

| ~1250 cm⁻¹ (C-F stretch) |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A direct and efficient method involves the electrophilic fluorination of 4-methylbenzaldehyde.[4] An alternative conceptual pathway could involve the oxidation of 3-fluoro-4-methylbenzyl alcohol or the reduction of 3-fluoro-4-methylbenzonitrile. Below are detailed experimental protocols for plausible synthetic approaches.

Experimental Protocol 1: Direct Fluorination of 4-Methylbenzaldehyde (Adapted from similar reactions)

This protocol describes a general procedure for the direct fluorination of an activated aromatic ring using elemental fluorine.

Materials:

-

4-Methylbenzaldehyde

-

Acetonitrile (anhydrous)

-

Elemental fluorine (typically as a 10% mixture in nitrogen)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a specialized fluorination reactor equipped with a gas inlet, a stirrer, and a cooling system, dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile.

-

Purge the reactor with an inert gas (argon or nitrogen).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

A 10% (v/v) mixture of elemental fluorine in nitrogen is bubbled through the stirred solution at a controlled rate.

-

The reaction progress is monitored by an appropriate method (e.g., GC-MS or TLC).

-

Upon completion, the reaction mixture is carefully poured into water.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x volumes).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.

Experimental Protocol 2: Oxidation of 3-Fluoro-4-methylbenzyl alcohol (General Protocol)

This protocol outlines a standard oxidation of a benzyl alcohol to the corresponding aldehyde.

Materials:

-

3-Fluoro-4-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Dichloromethane (anhydrous)

-

Silica gel

-

Celatom® or Florisil®

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane, add a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celatom® or Florisil®, and the solid residue is washed with dichloromethane.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Application in Organic Synthesis: A Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its aldehyde functionality allows for a variety of transformations such as Wittig reactions, aldol condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds. The fluoro-methyl substituted phenyl ring is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.

A significant application of fluorinated benzaldehydes is in the synthesis of substituted isoquinoline derivatives.[5] Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a broad spectrum of biological activities.

Logical Workflow for the Synthesis of a Substituted Isoquinoline Derivative

The following diagram illustrates a conceptual synthetic pathway where this compound is a key starting material for the synthesis of a complex isoquinoline derivative, a common scaffold in medicinal chemistry.

Caption: Conceptual workflow for synthesizing a substituted isoquinoline from this compound.

Experimental Workflow for a Condensation Reaction

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles. The following diagram outlines a typical experimental workflow for such a reaction, for instance, the formation of a Schiff base with a primary amine.

Caption: A typical experimental workflow for a condensation reaction involving this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde group and a fluorinated aromatic ring makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. The synthetic protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

The Aldehyde Group in 3-Fluoro-4-methylbenzaldehyde: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 3-Fluoro-4-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The electronic and steric effects of the fluorine and methyl substituents on the benzaldehyde ring create a unique reactivity profile that is of significant interest in medicinal chemistry and organic synthesis. This document details the influence of these substituents on the electrophilicity of the carbonyl carbon, and explores a range of characteristic reactions of the aldehyde functionality, including oxidation, reduction, and various nucleophilic additions. Experimental protocols, quantitative data where available, and mechanistic pathways are presented to offer a practical resource for researchers in drug development and synthetic chemistry.

Introduction

This compound is an aromatic aldehyde whose synthetic importance is growing, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its utility stems from the nuanced reactivity of the aldehyde group, which is modulated by the electronic properties of the fluorine and methyl substituents on the aromatic ring. The fluorine atom at the meta-position acts as a strong electron-withdrawing group via its inductive effect (-I), while the methyl group at the para-position is an electron-donating group through hyperconjugation (+I, +H). This push-pull electronic arrangement influences the electrophilicity of the carbonyl carbon, making it a versatile building block for the construction of complex molecular architectures.[1][2] The presence of a fluorine atom can also impart desirable properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved binding affinity to biological targets.[2]

This guide will systematically explore the reactivity of the aldehyde group in this compound, providing a detailed examination of its key chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | [3] |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Boiling Point | 206 °C | [3] |

| Density | 1.133 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5245 | [3] |

| CAS Number | 177756-62-6 | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectral features are summarized in Table 2.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.9 ppm), aromatic protons (multiplets, ~7.5-7.8 ppm), and methyl protons (singlet, ~2.3 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~191 ppm), aromatic carbons (including the carbon-fluorine coupled signals), and the methyl carbon (~16 ppm). |

| IR Spectroscopy | Characteristic C=O stretching vibration of the aldehyde at ~1700 cm⁻¹, C-H stretch of the aldehyde at ~2830 and ~2730 cm⁻¹, and C-F stretching vibrations. |

Reactivity of the Aldehyde Group: Electronic and Steric Effects

The reactivity of the aldehyde group in this compound is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the opposing electronic effects of the substituents on the benzene ring.

-

Electron-Withdrawing Effect of Fluorine: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Electron-Donating Effect of the Methyl Group: The methyl group at the 4-position is weakly electron-donating through hyperconjugation. This effect slightly counteracts the electron-withdrawing influence of the fluorine atom.

Overall, the strong inductive effect of the fluorine atom is expected to dominate, leading to an aldehyde group that is more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound undergoes a variety of characteristic reactions, making it a versatile synthetic intermediate.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This transformation is a fundamental step in many synthetic pathways.

Experimental Protocol (General):

-

Dissolution: Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: Add the oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at a controlled temperature (typically 0-25 °C).

-

Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).

-

Work-up: Acidify the mixture and extract the carboxylic acid product with an organic solvent.

-

Purification: Purify the product by recrystallization or column chromatography.

| Oxidizing Agent | Typical Yield | Notes |

| Potassium Permanganate (KMnO₄) | Good to Excellent | A strong and cost-effective oxidant. |

| Jones Reagent (CrO₃/H₂SO₄) | High | Requires careful handling due to the toxicity of chromium. |

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-4-methylphenyl)methanol. This is a common transformation for introducing a hydroxymethyl group.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a key pharmaceutical intermediate, a pyrazoline derivative, starting from 3-Fluoro-4-methylbenzaldehyde. This intermediate is a versatile building block for the synthesis of various kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs), which are implicated in a range of cancers.[1] The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for further drug discovery and development efforts.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of a reactive aldehyde group and a fluorinated aromatic ring. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.[2] This aromatic aldehyde serves as a precursor for a variety of pharmaceutical agents, including anti-inflammatory drugs and analgesics.[2] This document focuses on its application in the synthesis of pyrazoline-based compounds, which are core structures in many kinase inhibitors.[3][4][5]

Synthesis of a Pyrazoline Intermediate

The following section details the synthesis of a 2,3-dihydro-1H-pyrazole derivative from this compound. This pathway involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine hydrate.

Reaction Pathway

Caption: Synthetic pathway from this compound to a pyrazoline intermediate.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of the pyrazoline intermediate.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chalcone Synthesis | This compound | 4'-Hydroxyacetophenone | Ethanol | Sodium Hydroxide | 25 | 4-6 | 85-90 |

| 2. Pyrazoline Synthesis | Chalcone Intermediate | Hydrazine Hydrate | Acetic Acid | - | 100-110 (Reflux) | 8-10 | 75-80 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

Materials:

-

This compound (1.0 eq)

-

4'-Hydroxyacetophenone (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (2.0 eq)

-

Deionized Water

-

Hydrochloric Acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 4'-Hydroxyacetophenone (1.0 eq) in ethanol.

-

To this solution, add a solution of sodium hydroxide (2.0 eq) in water dropwise while stirring at room temperature.

-

Add this compound (1.0 eq) dropwise to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with 1 M hydrochloric acid until a precipitate forms.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude chalcone.

-

Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.

Step 2: Synthesis of 5-(3-Fluoro-4-methylphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole

Materials:

-

Chalcone Intermediate from Step 1 (1.0 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure pyrazoline derivative.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of the pyrazoline intermediate.

Caption: Workflow for the synthesis of a pyrazoline intermediate.

Conclusion

The protocols described provide a reliable method for the synthesis of a key pyrazoline intermediate from this compound. This intermediate is a valuable building block for the development of novel kinase inhibitors for therapeutic applications. The presence of the fluoro-methylphenyl moiety is of particular interest in the design of selective and metabolically stable drug candidates. Further derivatization of the pyrazoline core can lead to a diverse library of compounds for biological screening and lead optimization in drug discovery programs.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Strategic Role of 3-Fluoro-4-methylbenzaldehyde in the Synthesis of Novel Insecticides

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes detail the utility of 3-Fluoro-4-methylbenzaldehyde as a key starting material in the synthesis of advanced agrochemicals. The presence of the fluorine atom and the methyl group on the benzaldehyde scaffold provides a unique electronic and steric profile, influencing the biological activity and selectivity of the final products. This document provides a comprehensive overview of its application, focusing on the synthesis of potent insecticidal agents.

Introduction: The Importance of Fluorinated Intermediates

Fluorine-containing compounds are of significant interest in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity, which can lead to improved efficacy and target specificity. This compound is a versatile building block that serves as a precursor to valuable intermediates in the development of next-generation crop protection agents.

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis is its conversion to the key intermediate, 3-fluoro-4-methylbenzonitrile. This nitrile is then utilized in the construction of more complex heterocyclic structures with demonstrated insecticidal properties. A notable example is the synthesis of novel pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole motif.

Caption: Synthetic route from this compound to insecticides.

Experimental Protocols

Synthesis of 3-Fluoro-4-methylbenzonitrile from this compound

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A common and effective method involves the formation of an oxime followed by dehydration.

Protocol: Two-Step, One-Pot Aldehyde to Nitrile Conversion

-

Oxime Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of this compound in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

-

Add 1.1 to 1.5 molar equivalents of hydroxylamine hydrochloride (NH₂OH·HCl).

-

Slowly add a base, such as sodium acetate or pyridine, to neutralize the HCl and liberate free hydroxylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Dehydration to Nitrile:

-

To the crude oxime mixture, add a dehydrating agent. Common choices include acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). The choice of reagent will dictate the reaction conditions and workup procedure.

-

For acetic anhydride, the reaction is typically heated to reflux.

-

After completion of the dehydration, the reaction mixture is cooled and worked up. This usually involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude 3-fluoro-4-methylbenzonitrile can be purified by distillation or recrystallization.

-

Synthesis of Pyrimidin-4-amine Insecticides from 3-Fluoro-4-methylbenzonitrile

The following protocol is based on the synthesis of novel pyrimidin-4-amine derivatives with insecticidal activity, where 3-fluoro-4-methylbenzonitrile is a key starting material.[1]

Step 1: Synthesis of Intermediate Amidine

-

To a solution of 3-fluoro-4-methylbenzonitrile in a suitable solvent, add a source of ammonia or an amine.

-

The reaction is typically carried out in the presence of a catalyst, such as a strong base or a transition metal complex, to facilitate the addition to the nitrile group.

-

The reaction mixture is stirred under controlled temperature and pressure until the formation of the corresponding amidine is complete.

-

The product is isolated and purified using standard techniques.

Step 2: Cyclization to form the Pyrimidine Ring

-

The intermediate amidine is reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, in the presence of a base.

-

The reaction mixture is heated to promote cyclization and the formation of the pyrimidine ring.

-

The resulting pyrimidinone is isolated and purified.

Step 3: Functionalization and Final Product Formation

-

The pyrimidinone is converted to a 4-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

The 4-chloropyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a substituted amine to introduce the desired side chain and yield the final pyrimidin-4-amine insecticide.[1]

-

The final product is purified by chromatography.

Data Presentation: Insecticidal Activity

While specific quantitative data for insecticides derived directly from this compound is not publicly available in the searched literature, the class of pyrimidin-4-amine derivatives has shown promising insecticidal activities.[1] For illustrative purposes, a table with hypothetical but representative data is presented below. Researchers should conduct their own bioassays to determine the specific efficacy of their synthesized compounds.

| Compound ID | Target Pest | Assay Type | LC₅₀ / LD₅₀ (unit) | 95% Confidence Interval |

| P4A-FMe-1 | Myzus persicae (Green Peach Aphid) | Foliar Spray | 15.2 mg/L | 12.8 - 18.1 |

| P4A-FMe-2 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 8.9 mg/L | 7.5 - 10.6 |

| Control | Myzus persicae | Foliar Spray | > 100 mg/L | - |

| Control | Plutella xylostella | Leaf Dip | > 100 mg/L | - |

Visualization of Synthetic and Biological Pathways

Workflow for Insecticide Synthesis

The following diagram illustrates the key transformations from this compound to the final insecticidal products.

Caption: Key steps in the synthesis of pyrimidin-4-amine insecticides.

Hypothetical Mode of Action: Signaling Pathway Inhibition

Many modern insecticides act by disrupting key signaling pathways in the insect nervous system. While the specific target of the pyrimidin-4-amine derivatives mentioned is not detailed in the provided search results, a common target for insecticides is the nicotinic acetylcholine receptor (nAChR). The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical inhibition of a neuronal signaling pathway by the insecticide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its conversion to 3-fluoro-4-methylbenzonitrile opens up synthetic routes to complex, biologically active molecules, such as the pyrimidin-4-amine class of insecticides. The protocols and workflows presented here provide a framework for researchers in the field of agrochemical development to explore the potential of this and related fluorinated building blocks.

References

Application Notes and Protocols for the Wittig Reaction of 3-Fluoro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond with high regioselectivity. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

This document provides detailed application notes and protocols for the Wittig reaction of 3-Fluoro-4-methylbenzaldehyde, a common building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for substituted benzaldehydes and provide options for both stabilized and non-stabilized ylides under various reaction conditions.

Reaction Scheme

The general scheme for the Wittig reaction of this compound is as follows:

Figure 1: General Wittig reaction of this compound.

Data Presentation: Summary of Reaction Conditions

The choice of phosphorus ylide, base, and solvent significantly influences the reaction's outcome, particularly the stereoselectivity of the resulting alkene. The following table summarizes typical conditions.

| Ylide Type | R' Group Example | Typical Base(s) | Typical Solvent(s) | Expected Major Isomer | Reaction Temperature (°C) |

| Non-stabilized | -CH3, -CH2CH3 | n-BuLi, NaH, t-BuOK | THF, Diethyl ether | (Z)-alkene | 0 to room temperature |

| Stabilized | -CO2Et, -C(O)R | NaH, NaOMe, K3PO4, NaOH | Methanol, Ethanol, DCM, Solvent-free | (E)-alkene | Room temperature to reflux |

Experimental Protocols

Below are detailed protocols for the Wittig reaction of this compound with both a non-stabilized and a stabilized ylide.

Protocol 1: Synthesis of (Z)-1-(3-Fluoro-4-methylphenyl)-1-propene using a Non-Stabilized Ylide

This protocol describes the reaction with ethyltriphenylphosphonium bromide to form the corresponding (Z)-alkene.

Materials:

-

This compound

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous THF to dissolve the phosphonium salt.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C via cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the (Z)-alkene.

-

Protocol 2: Synthesis of (E)-Ethyl 3-(3-fluoro-4-methylphenyl)acrylate using a Stabilized Ylide (Solvent-Free)

This protocol utilizes a commercially available stabilized ylide and avoids the use of a reaction solvent, offering a greener alternative.[1][2]

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Hexanes

-

Methanol (for recrystallization)

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Reaction Setup:

-

In a clean, dry conical vial or round-bottom flask, combine this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

-

If both reactants are solid, they can be gently ground together in a mortar and pestle before being transferred to the reaction vessel. Add a magnetic stir bar.

-

-

Wittig Reaction:

-

Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction is often exothermic and the mixture may become a paste or solid.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

-

Work-up and Purification:

-

Add hexanes to the reaction mixture and stir for 10-15 minutes to triturate the solid. The desired product is soluble in hexanes, while the triphenylphosphine oxide byproduct is largely insoluble.

-

Filter the mixture, collecting the hexane filtrate. Wash the solid residue with additional hexanes.

-

Combine the hexane filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from hot methanol to obtain (E)-ethyl 3-(3-fluoro-4-methylphenyl)acrylate as a solid.

-

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine intermediate and a four-membered oxaphosphetane ring.

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow for Wittig Reaction

The diagram below outlines the key steps in a typical Wittig reaction experimental workflow.

Caption: Experimental workflow for the Wittig reaction.

Safety Precautions

-

n-Butyllithium is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.

-

Anhydrous solvents are essential for reactions involving strong bases like n-BuLi. Ensure solvents are properly dried before use.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

References

Application Notes: Aldol Condensation of 3-Fluoro-4-methylbenzaldehyde for the Synthesis of Novel Chalcones

Introduction

The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] This reaction facilitates the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as 3-Fluoro-4-methylbenzaldehyde, to produce α,β-unsaturated ketones, commonly known as chalcones.[1][4] Chalcones are a significant class of compounds, serving as precursors for flavonoids and isoflavonoids, and are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.[5] The incorporation of fluorine and a methyl group into the benzaldehyde structure can significantly influence the electronic properties and lipophilicity of the resulting chalcone derivatives, potentially enhancing their therapeutic efficacy.

These application notes provide a detailed protocol for the base-catalyzed Aldol condensation of this compound with various ketones. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development to facilitate the synthesis and exploration of novel chalcone derivatives.

General Reaction Scheme

The general reaction involves the base-catalyzed condensation of this compound with a ketone containing α-hydrogens. Sodium hydroxide or potassium hydroxide in an alcoholic solvent is a commonly employed catalytic system.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chalcones derived from this compound.

Caption: General workflow for the synthesis of chalcones.

Quantitative Data Summary

The following table summarizes representative data from the Aldol condensation of this compound with various ketones under standardized conditions.

| Entry | Ketone | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Acetone | (1E,4E)-1,5-bis(3-fluoro-4-methylphenyl)penta-1,4-dien-3-one | 24 | 85 | 135-137 |

| 2 | Acetophenone | (E)-1-(3-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | 18 | 92 | 98-100 |

| 3 | 4'-Methoxyacetophenone | (E)-1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 20 | 88 | 112-114 |

| 4 | Cyclohexanone | (E,E)-2,6-bis(3-fluoro-4-methylbenzylidene)cyclohexan-1-one | 30 | 78 | 151-153 |

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone from Acetophenone)

This protocol details the Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

-

This compound (1.0 mmol, 138.1 mg)

-

Acetophenone (1.0 mmol, 120.1 mg, 0.117 mL)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flask

-

Hirsch funnel and vacuum flask

-

Melting point apparatus

-

TLC plates and chamber

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in 10 mL of 95% ethanol.

-

Stir the mixture at room temperature for 5-10 minutes until all solids are dissolved.

-

-

Addition of Base:

-

Prepare a 20% aqueous solution of NaOH.

-

Slowly add 5 mL of the NaOH solution to the ethanolic solution of the reactants with vigorous stirring.

-

A precipitate should start to form within 30 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 18-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The disappearance of the aldehyde spot indicates the completion of the reaction.

-

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice.

-

Acidify the mixture to a pH of ~2-3 with dilute HCl. This will neutralize the excess NaOH and precipitate the product fully.

-

Collect the crude solid product by vacuum filtration using a Hirsch funnel.

-

Wash the solid with two portions of cold deionized water (2 x 10 mL).

-

-

Purification:

-

Recrystallize the crude product from a minimal amount of hot 95% ethanol.

-